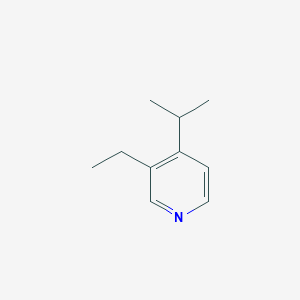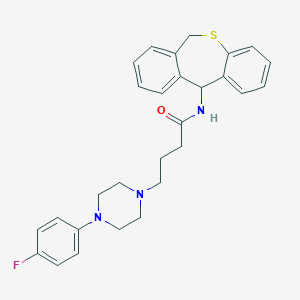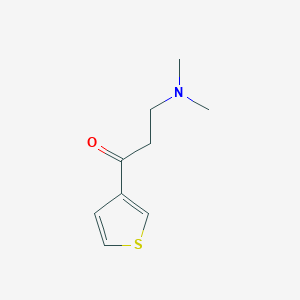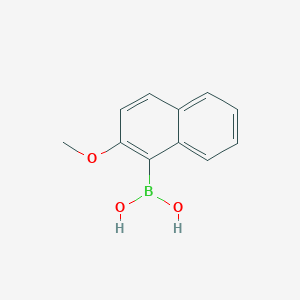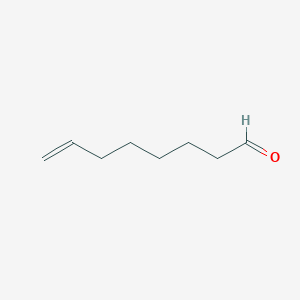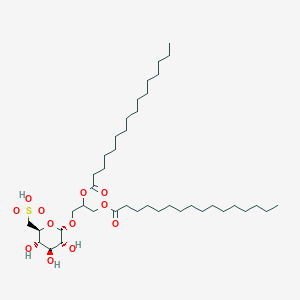
Sulfonoglycolipid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfonoglycolipids (SGLs) are a class of glycolipids that contain a sulfonate group in their structure. These molecules are found in various organisms, including bacteria, fungi, plants, and animals. SGLs have been the focus of scientific research due to their potential biological and therapeutic applications.
Wissenschaftliche Forschungsanwendungen
1. Chemical and Physical Characterization
- Sulfonoglycolipids from the lichen Dictyonema glabratum were isolated and characterized using techniques like nuclear magnetic resonance and electrospray ionization mass spectrometry, providing insights into their chemical structure and properties (Sassaki et al., 2001).
2. Role in Biological Systems
- Sulfonoglycolipids, specifically sulfatide and seminolipid, play critical roles in mammalian systems such as in myelin function and spermatogenesis. Studies on Cst-null mice, which lack sulfatide, showed abnormalities in paranodal junctions and a block in spermatogenesis, highlighting their biological significance (Honke et al., 2002).
3. Role in Plant Growth and Adaptation
- Research on Arabidopsis plants disrupted in the SQD2 gene, which encodes for sulfolipid synthase, revealed that sulfolipids are crucial for plant growth, especially under phosphate-limited conditions. This indicates their role in adapting to nutrient-limited environments (Yu et al., 2002).
4. Applications in Drug Discovery and Health
- Sulfoglycolipids, particularly from phototrophic organisms, have been identified as bioactive compounds with antiviral activity and influence on immune responses in mammalian cells. This highlights their potential in developing therapeutic approaches for various diseases (Shaikh et al., 2013).
5. Synthetic Production for Research and Applications
- An alternative synthetic route for sulfolipids has been developed to study their biological activity and potential health benefits, addressing the challenge of limited availability from natural sources (Sitz et al., 2021).
Eigenschaften
CAS-Nummer |
109430-50-4 |
|---|---|
Produktname |
Sulfonoglycolipid |
Molekularformel |
C41H78O12S |
Molekulargewicht |
795.1 g/mol |
IUPAC-Name |
[(2S,3S,4S,5R,6S)-6-[2,3-di(hexadecanoyloxy)propoxy]-3,4,5-trihydroxyoxan-2-yl]methanesulfonic acid |
InChI |
InChI=1S/C41H78O12S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(42)50-31-34(32-51-41-40(46)39(45)38(44)35(53-41)33-54(47,48)49)52-37(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35,38-41,44-46H,3-33H2,1-2H3,(H,47,48,49)/t34?,35-,38-,39+,40-,41+/m1/s1 |
InChI-Schlüssel |
RVUUQPKXGDTQPG-PINKXYAGSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CS(=O)(=O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CS(=O)(=O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CS(=O)(=O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC |
Synonyme |
SQDP glyceride sulfoquinovosyl dipalmitoyl glyceride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[Bis(2-chloroethyl)amino]-4-methylbenzamide](/img/structure/B9809.png)
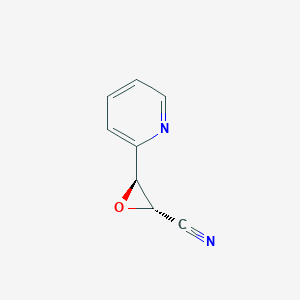
![(1alpha,3beta,4beta,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B9812.png)
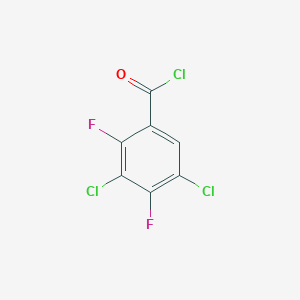
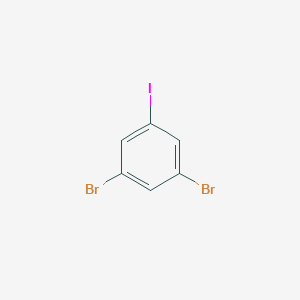
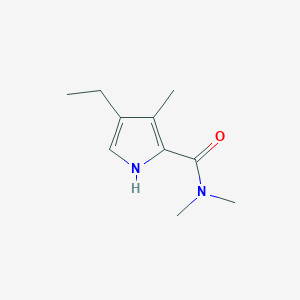
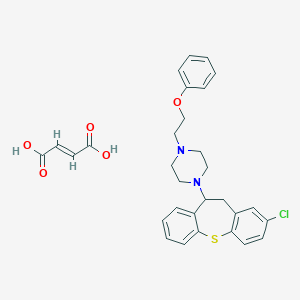
![3-amino-N-[2-(2-hydroxyethylsulfonyl)ethyl]benzamide](/img/structure/B9822.png)
